N'-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide
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Overview
Description
N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide is a chemical compound with the molecular formula C15H13N3O2 It is characterized by the presence of a pyridine ring substituted with a carboximidamide group and an ester linkage to a phenylprop-2-enoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide typically involves the esterification of pyridine-4-carboximidamide with 3-phenylprop-2-enoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often performed at elevated temperatures to increase the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives .
Scientific Research Applications
N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-2-carboximidamide
- N’-{[(2E)-3-phenylprop-2-enoyl]oxy}benzenecarboximidamide
Uniqueness
N’-{[(2E)-3-phenylprop-2-enoyl]oxy}pyridine-4-carboximidamide is unique due to its specific structural features, such as the position of the carboximidamide group on the pyridine ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-15(13-8-10-17-11-9-13)18-20-14(19)7-6-12-4-2-1-3-5-12/h1-11H,(H2,16,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXKOKCZXJWKGU-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)ON=C(C2=CC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24786545 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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